Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoate chain, which is further substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate can be achieved through several synthetic routes. One common method involves the esterification of 8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with an 8-bromo-8-oxooctanoate ester in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired ester with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced catalysts and automated control systems further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 8-(3-methoxyphenyl)-8-oxooctanoic acid.
Reduction: 8-(3-methoxyphenyl)-8-hydroxyoctanoate.
Substitution: 8-(3-hydroxyphenyl)-8-oxooctanoate (if methoxy group is replaced by hydroxyl group).
Scientific Research Applications
Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 8-(3-methoxyphenyl)-8-oxooctanoic acid, which can then interact with cellular enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate: Similar structure but with the methoxy group at the 4-position on the phenyl ring.
Ethyl 8-(3-hydroxyphenyl)-8-oxooctanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 8-(3-methoxyphenyl)-8-hydroxyoctanoate: Similar structure but with a hydroxyl group on the octanoate chain instead of a keto group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups .
Properties
IUPAC Name |
ethyl 8-(3-methoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-21-17(19)12-7-5-4-6-11-16(18)14-9-8-10-15(13-14)20-2/h8-10,13H,3-7,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNBPNGCDABUMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645569 |
Source
|
Record name | Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-05-1 |
Source
|
Record name | Ethyl 3-methoxy-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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